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Compound of Interest

Compound Name: 4-Methylamphetamine, (+)-

Cat. No.: B15182165 Get Quote

This guide provides essential information, troubleshooting advice, and standardized protocols

for researchers conducting in vivo studies with 4-Methylamphetamine (4-MA). Given the limited

published data specifically for 4-MA, this document incorporates data from structurally and

pharmacologically related compounds, such as methamphetamine (MA) and mephedrone (4-

MMC), to provide practical guidance. All new studies should begin with pilot dose-response

experiments to establish safe and effective ranges.

Frequently Asked Questions (FAQs)
Q1: What is 4-Methylamphetamine (4-MA) and its primary mechanism of action?

4-Methylamphetamine (4-MA) is a synthetic stimulant and anorectic drug belonging to the

amphetamine family.[1] Its primary mechanism involves acting as a potent releasing agent for

serotonin, norepinephrine, and dopamine by targeting their respective transporters.[1] In vivo

microdialysis studies in rats have shown that 4-MA is particularly potent at elevating

extracellular serotonin levels (approximately 18 times baseline) relative to dopamine (around 5

times baseline).[1] Furthermore, it is a more potent inhibitor of monoamine oxidase (MAO) than

amphetamine, which contributes to elevated levels of these neurotransmitters, especially

serotonin.[2]

Q2: What are the common routes of administration for 4-MA in animal models?

While human users have reported oral, intranasal, and intravenous routes, the most common

and controlled route for preclinical in vivo research is parenteral injection.[2] Intraperitoneal (IP)
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injection is frequently used in rodent studies for systemic administration of similar compounds.

[3][4] Intravenous (IV) administration can also be used for pharmacokinetic studies where rapid

and complete bioavailability is required.[5] The choice of route will significantly impact the

pharmacokinetic profile.[6]

Q3: How should 4-MA be prepared for in vivo administration?

For parenteral routes, 4-MA, typically available as a hydrochloride salt, should be dissolved in a

sterile, isotonic vehicle.

Vehicle: Sterile 0.9% saline is the standard vehicle.

Solubility: If solubility issues arise, small amounts of a co-solvent like Tween 80 or DMSO

may be considered, but the final concentration of the co-solvent should be minimized and

tested in a vehicle-only control group to ensure it does not produce confounding effects.

Preparation: Always prepare fresh solutions on the day of the experiment. Filter the solution

through a 0.22 µm syringe filter into a sterile vial before injection to ensure sterility and

remove any particulates.

Q4: What is a recommended starting dose for 4-MA in rodent studies?

Specific, peer-reviewed dose recommendations for 4-MA are scarce. Therefore, dosing should

be extrapolated cautiously from related compounds and confirmed with pilot studies.

Methamphetamine (MA) studies in mice have used doses between 1-5 mg/kg (IP) to study

locomotor effects.[4][7]

Mephedrone (4-MMC) studies in rats have used 1-3 mg/kg for drug discrimination and 10

mg/kg (IV) or 30-60 mg/kg (oral) for pharmacokinetic analyses.[5][8]

Based on this, a conservative starting dose for a pilot study in mice or rats could be in the

range of 0.5 - 1.0 mg/kg (IP). A dose-escalation study is critical to identify the optimal dose that

yields the desired pharmacodynamic effect without significant toxicity.

Q5: What are the potential toxic effects of 4-MA and how can they be monitored?
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4-MA has a median lethal dose (LD50) similar to amphetamine, but this can vary depending on

the animal model and administration route.[2] The primary concern is its potent serotonergic

activity, which, especially when combined with dopaminergic effects, can increase toxicity.[9]

Signs of Acute Toxicity: Monitor animals closely for signs of serotonin syndrome (e.g.,

tremors, hyperthermia, autonomic instability), stereotypy (repetitive, compulsive behaviors),

seizures, and excessive agitation.

Monitoring: Key parameters to monitor include body temperature, body weight, general

clinical signs (e.g., posture, grooming), and behavioral changes. For higher doses or chronic

studies, cardiovascular monitoring (heart rate, blood pressure) may be warranted.[6]

Data Summary Tables
Table 1: Pharmacological Profile of 4-Methylamphetamine (4-MA)

Parameter Description Reference

Drug Class
Substituted Amphetamine,

Stimulant, Anorectic
[1]

Mechanism

Serotonin-Norepinephrine-

Dopamine Releasing Agent

(SNDRA)

[1]

Primary Target
Monoamine Transporters

(SERT, NET, DAT)
[1]

Key Feature

Potent serotonin releaser

(~18x baseline) vs. dopamine

(~5x baseline) in rats.

[1]

Other Activity

Inhibits Monoamine Oxidase

(MAO), more potently than

amphetamine.

[2]

Reported Effects
Stimulant, anorectic, "LSD-like"

effects in some animal models.
[2]
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Table 2: Example In Vivo Dosing of Related Compounds in Rodents

Compound Species Dose Range Route
Observed
Effect /
Study Type

Reference

Methampheta

mine
Mouse 1 - 2 mg/kg IP

Locomotor

sensitization
[7]

Methampheta

mine
Mouse 5 mg/kg IP

Locomotor

de-

sensitization

[7]

Methampheta

mine
Mouse

1-4 mg/kg

(escalating)
IP

Chronic

tolerance

model

Mephedrone

(4-MMC)
Rat 1 - 3 mg/kg IP

Drug

discrimination
[8]

Mephedrone

(4-MMC)
Rat 10 mg/kg IV

Pharmacokin

etics
[5]

Mephedrone

(4-MMC)
Rat 30 - 60 mg/kg Oral

Pharmacokin

etics
[5]

Experimental Protocols
Protocol 1: Pilot Dose-Response Study for 4-MA in Mice

This protocol outlines a procedure to determine the effective and tolerated dose of 4-MA for a

behavioral outcome (e.g., locomotor activity).

Animals: Use adult male or female mice (e.g., C57BL/6), aged 8-10 weeks. Acclimate

animals to the facility for at least one week before the experiment.

Drug Preparation:

Prepare a stock solution of 4-MA hydrochloride in sterile 0.9% saline.
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Create serial dilutions to achieve final injection concentrations for doses of 0.5, 1.0, 2.5,

and 5.0 mg/kg.

Prepare a vehicle-only control (0.9% saline).

Ensure all solutions are sterile-filtered (0.22 µm filter).

Experimental Groups (n=8 per group):

Group 1: Vehicle (Saline)

Group 2: 0.5 mg/kg 4-MA

Group 3: 1.0 mg/kg 4-MA

Group 4: 2.5 mg/kg 4-MA

Group 5: 5.0 mg/kg 4-MA

Procedure:

Habituate mice to the locomotor activity chambers for 30-60 minutes.

Administer the assigned dose via intraperitoneal (IP) injection at a volume of 10 mL/kg.

Immediately return the animal to the activity chamber and record locomotor activity (e.g.,

distance traveled, rearing) for at least 2 hours.

Monitoring and Data Collection:

Record locomotor data in 5-minute bins.

Observe animals for any signs of toxicity (as listed in FAQ #5) at 15, 30, 60, and 120

minutes post-injection.

Record core body temperature before injection and at 60 minutes post-injection.

Data Analysis:
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Analyze locomotor data using a two-way ANOVA (Treatment x Time).

Compare toxicity scores and temperature changes using a one-way ANOVA or Kruskal-

Wallis test.

Determine the dose that produces a significant behavioral effect without inducing severe

adverse reactions. This will be the working dose for subsequent experiments.

Visualizations
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Phase 1: Preparation

Phase 2: Execution

Phase 3: Analysis

Dose Selection & Pilot Study Design

Animal Acclimation & Baseline Measurements

4-MA Solution & Vehicle Preparation

Drug / Vehicle Administration (e.g., IP)

Behavioral Assay (e.g., Locomotor Activity) Physiological & Toxicity Monitoring

Data Collection & Collation

Statistical Analysis (ANOVA)

Optimal Dose Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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